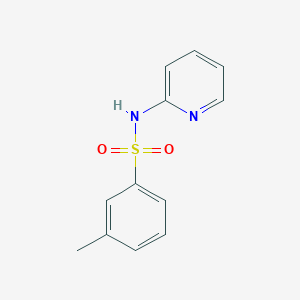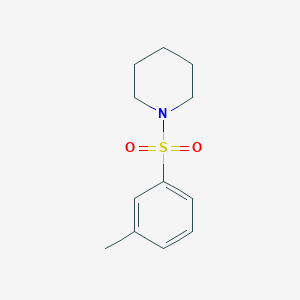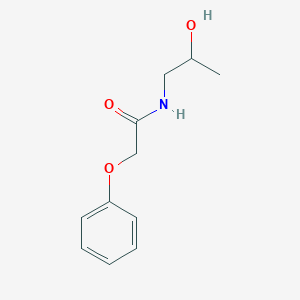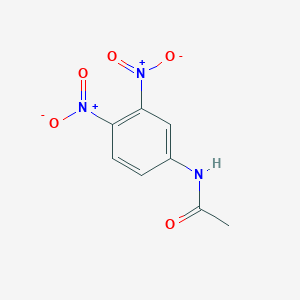
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, this compound can disrupt the regulation of pH in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide have been studied extensively. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been shown to affect the regulation of pH in the body, leading to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-cancer properties, and its potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound in more detail to better understand its effects on the regulation of pH in the body. Further studies are also needed to determine the efficacy and safety of this compound for use in humans.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-bromobenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The reaction leads to the formation of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H11BrN2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
3-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2 |
Clé InChI |
YJOJYHZOMUHTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



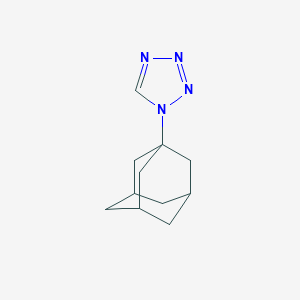
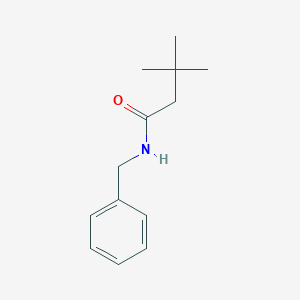


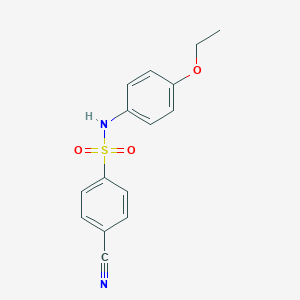

![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
